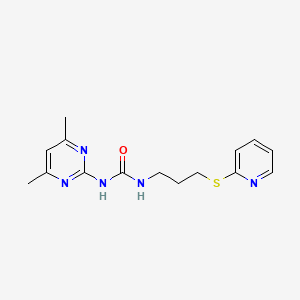

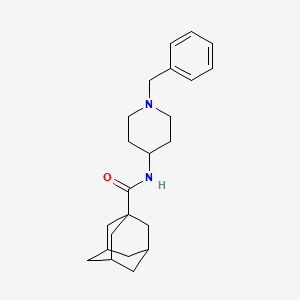

![molecular formula C25H31N3O3S2 B2694061 8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-38-7](/img/structure/B2694061.png)

8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

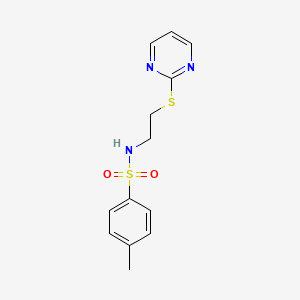

The molecular formula of this compound is C₁₉H₂₃N₃O₂S₂ . It features a spirocyclic core with a triazaspiro structure. The tert-butyl group, methoxyphenyl moiety, and sulfonyl group contribute to its overall architecture. The molecular weight is approximately 393.5 g/mol. The distinct phenolic odor and solubility in basic water are noteworthy characteristics .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, its functional groups (sulfonyl, methoxy, and methylthio) suggest potential reactivity. Researchers have explored its use in the production of epoxy resins, curing agents, and phenolic resins. Additionally, it serves as a chain stopper in polymer science, controlling molecular weight during polymerization .

Physical And Chemical Properties Analysis

- Solubility in Water : 0.6 g/L (at 20°C) These properties influence its handling, stability, and potential applications .

Scientific Research Applications

Spirocyclic Compound Synthesis

Spirocyclic compounds are a versatile class of molecules utilized in the synthesis of complex organic structures due to their unique three-dimensional configurations. A study describes the synthesis of spirocyclic compounds through cyclisation reactions involving tricarbonyldieneiron complex intermediates, demonstrating the utility of these structures in creating diverse molecular architectures (Pearson, 1979). Similarly, three-component condensation reactions have been employed to synthesize azaspiro[4.5]deca-diene derivatives, indicating the adaptability of spirocyclic frameworks in constructing complex heterocyclic systems (Nifontov et al., 2003).

Sulfur-containing Compound Applications

Sulfur-containing compounds, such as sulfones and sulfoxides, are extensively used in organic synthesis for their ability to undergo various chemical reactions, including cycloadditions and Michael-type reactions. For instance, cycloaddition reactions of 1-phenylseleno-2-(p-toluenesulfonyl)ethyne have been explored to generate sulfone- and selenide-functionalized cyclohexadienes, showcasing the utility of sulfur-mediated reactions in synthesizing functionally rich molecules (Back et al., 1999). Additionally, sulfur-mediated intramolecular double Michael-type reactions have been developed to produce trans-hydroindanes, further illustrating the role of sulfur in facilitating stereoselective organic transformations (Ihara et al., 1992).

Antimicrobial Activity Studies

The synthesis and evaluation of new spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties have been investigated for their antimicrobial activities. Some of these compounds exhibited significant activity against several microbial strains, highlighting the potential of spirocyclic and sulfur-containing compounds in developing new antimicrobial agents (Dalloul et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-(4-tert-butylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3S2/c1-24(2,3)19-8-12-21(13-9-19)33(29,30)28-16-14-25(15-17-28)26-22(23(27-25)32-5)18-6-10-20(31-4)11-7-18/h6-13H,14-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIAKSFINCWZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

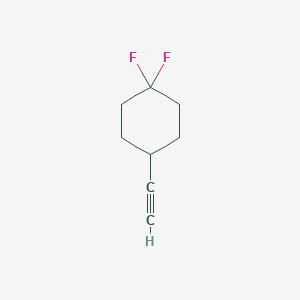

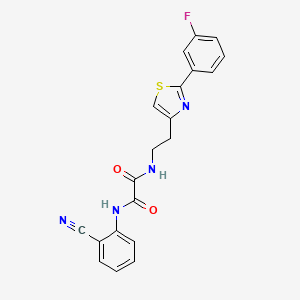

![Methyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2693979.png)

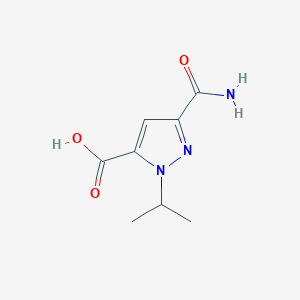

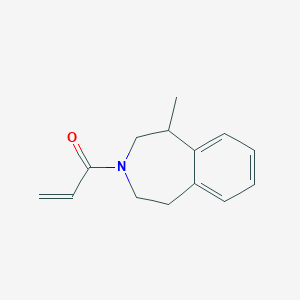

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

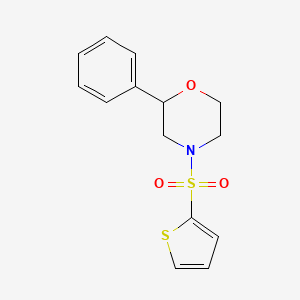

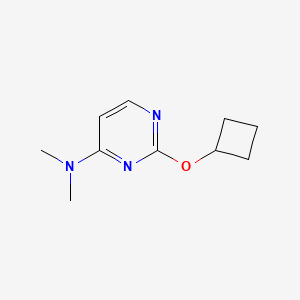

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)